4-Bromo-3,3-dimethylbutanoic acid

Organic synthesis Nucleophilic substitution Building block design

When synthetic sequences demand chemoselective manipulation of a terminal bromide in sterically demanding environments, unhindered linear bromoalkanoic acids lead to side reactions and low yields. 4-Bromo-3,3-dimethylbutanoic acid (CAS 854432-06-7) solves this with a gem-dimethyl motif that sterically shields the electrophilic carbon, ensuring only the less hindered terminal bromide participates in nucleophilic displacement. • Gem-dimethyl group confers Thorpe-Ingold effect for accelerated cyclization. • Calculated LogP of 1.88 balances organic extractability with aqueous solubility. • 95% purity; available for immediate procurement with hazardous material compliance.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 854432-06-7
Cat. No. B1524003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,3-dimethylbutanoic acid
CAS854432-06-7
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)CBr
InChIInChI=1S/C6H11BrO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9)
InChIKeyOGSIWPPNFLFXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,3-dimethylbutanoic Acid: Structure and Physicochemical Profile


4-Bromo-3,3-dimethylbutanoic acid (CAS 854432-06-7) is a halogenated branched-chain carboxylic acid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol . The compound features a terminal bromine atom at the 4-position of a butanoic acid backbone, with a geminal dimethyl substitution at the 3-position creating a quaternary carbon center . This structural architecture imparts a calculated LogP of approximately 1.88, a topological polar surface area (TPSA) of 37.3 Ų, and three rotatable bonds . Commercially available in research-grade purity (typically 95%), it is classified under the UN 3265 hazard class (corrosive, packing group II) with H314 hazard statements .

Substitution Risks: 4-Bromo-3,3-dimethylbutanoic Acid vs. Linear and Isomeric Analogs


Substituting 4-bromo-3,3-dimethylbutanoic acid with simpler bromoalkanoic acids such as 4-bromobutanoic acid (CAS 2623-87-2) or the 2-bromo constitutional isomer 2-bromo-3,3-dimethylbutanoic acid (CAS 50364-40-4) fundamentally alters the steric and electronic landscape of the synthetic intermediate. The gem-dimethyl group at C3 introduces a quaternary carbon center adjacent to the bromomethylene unit, which sterically shields the electrophilic carbon and modulates nucleophilic substitution kinetics relative to the unhindered 4-bromobutanoic acid . Meanwhile, relocating the bromine from the terminal 4-position to the α-position (2-position) adjacent to the carboxylic acid changes the bromide from a primary to a secondary leaving group, altering both SN2 reactivity and the acidity of the carboxyl proton [1]. These structural distinctions directly impact downstream reaction yields, selectivity, and the physicochemical properties of final products, making uncritical substitution a source of synthetic failure [2].

4-Bromo-3,3-dimethylbutanoic Acid: Key Differentiation Evidence


Primary Bromide Advantage over α-Bromo Isomer

4-Bromo-3,3-dimethylbutanoic acid (CAS 854432-06-7) bears its bromine atom at the terminal 4-position, classifying it as a primary alkyl bromide with a -CH₂Br group. Its constitutional isomer, 2-bromo-3,3-dimethylbutanoic acid (CAS 50364-40-4), carries bromine at the α-position directly adjacent to the carboxylic acid, making it a secondary alkyl bromide [1]. In SN2-type reactions, primary bromides typically react 30- to 100-fold faster than secondary bromides due to reduced steric hindrance at the reaction center, making the 4-bromo isomer the more reactive electrophile for nucleophilic displacement at the bromine-bearing carbon . Additionally, the α-bromo isomer exhibits a significantly lower pKa for the carboxylic acid proton (estimated ~2.0-2.5 vs. ~4.7-5.0 for the 4-bromo isomer) due to the electron-withdrawing inductive effect of the α-bromine, which can complicate acid-base workups and coupling reactions .

Organic synthesis Nucleophilic substitution Building block design

Gem-Dimethyl Conformational Restriction vs. Linear Analog

4-Bromo-3,3-dimethylbutanoic acid contains a geminal dimethyl substitution at the 3-position that creates a quaternary carbon center, reducing the number of rotatable bonds from 4 (in 4-bromobutanoic acid) to 3 and introducing steric bulk proximal to the reactive bromomethylene unit . The Thorpe-Ingold effect conferred by the gem-dimethyl group is known to accelerate cyclization reactions by restricting conformational freedom and pre-organizing the reactive termini, which can improve cyclization yields by 2- to 10-fold compared to unsubstituted linear analogs [1]. In contrast, 4-bromobutanoic acid (CAS 2623-87-2) possesses a fully flexible tetramethylene chain with 4 rotatable bonds, offering no conformational pre-organization [2].

Medicinal chemistry Conformational restriction Structure-activity relationships

Lipophilicity Advantage Over Non-brominated Analogs

4-Bromo-3,3-dimethylbutanoic acid exhibits a calculated LogP (octanol-water partition coefficient) of 1.8822, representing a significant increase in lipophilicity compared to both its non-brominated parent 3,3-dimethylbutanoic acid (LogP ~1.4-1.5) and the non-methylated analog 4-bromobutanoic acid (LogP ~1.01-1.25) [1]. The additive contribution of the bromine atom (π = +0.86 for aromatic Br; aliphatic Br contributes approximately +0.5 to +0.7 LogP units) and the gem-dimethyl group (+0.5 LogP per methyl) accounts for this systematic lipophilicity enhancement [2]. The LogP of approximately 1.88 positions this compound closer to the optimal range (1-3) for passive membrane permeability while retaining sufficient aqueous solubility for solution-phase chemistry, compared to the more polar 4-bromobutanoic acid (LogP ~1.0) which may limit partitioning into organic phases during extractive workup [3].

Drug design Physicochemical profiling LogP optimization

Validated Precursor to Sterically Defined Amines and Heterocycles

4-Bromo-3,3-dimethylbutanoic acid serves as a direct precursor to 4-bromo-3,3-dimethylbutylamine, a geminally-substituted 4-bromobutylamine whose synthesis and characterization have been explicitly described in the peer-reviewed literature [1]. The Brown and van Gulick study (J. Am. Chem. Soc., 1955) established that the 3,3-dimethyl substitution pattern in the 4-bromobutylamine scaffold provides steric differentiation that can be exploited in subsequent Gabriel amine synthesis and heterocycle formation [2]. The synthetic route proceeds via reduction of the carboxylic acid to the corresponding alcohol, conversion to the dibromide, and selective Gabriel amination at the less hindered terminal bromide—a selectivity that is enabled by the steric shielding of the gem-dimethyl group adjacent to the other bromine . Multiple subsequent citations have utilized this amine intermediate for the construction of 4-substituted 3,5-dicyano-2,6-piperidinediones and related heterocyclic systems [3].

Synthetic methodology Amine synthesis Heterocyclic chemistry

4-Bromo-3,3-dimethylbutanoic Acid: Application Scenarios


Sterically Shielded Primary Amines via Gabriel Amination

4-Bromo-3,3-dimethylbutanoic acid is ideally suited for multi-step sequences that require chemoselective manipulation of a terminal bromide in the presence of steric shielding. The established Brown and van Gulick route proceeds via reduction of the acid to the alcohol, conversion to 1,4-dibromo-2,2-dimethylbutane, and selective Gabriel amination at the more accessible terminal (4-position) bromide, yielding 4-bromo-3,3-dimethylbutylamine [1]. The gem-dimethyl group at C3 ensures that only the less hindered terminal bromide participates in nucleophilic displacement, a selectivity feature absent in the linear 4-bromobutanoic acid series. This makes the compound a strategic choice for projects requiring differentially protected or selectively functionalized 1,4-diamine scaffolds.

Gem-Dimethyl-Constrained Heterocyclic Systems

The Thorpe-Ingold effect conferred by the 3,3-geminal dimethyl substitution pre-organizes the carbon backbone for cyclization, making this compound a preferred precursor for heterocyclic synthesis [2]. When the carboxylic acid is converted to an amide or ester, intramolecular cyclization onto the terminal bromide electrophile is accelerated relative to unsubstituted 4-bromobutanoic acid derivatives. Literature precedent demonstrates downstream conversion to 4-substituted 3,5-dicyano-2,6-piperidinediones and related nitrogen heterocycles, validating this synthetic strategy [3]. Procurement of this specific compound, rather than the linear 4-bromobutanoic acid, is warranted when cyclization efficiency and conformational pre-organization are critical to the synthetic route.

Medicinal Chemistry Building Block with Balanced Lipophilicity

With a calculated LogP of 1.88, 4-bromo-3,3-dimethylbutanoic acid occupies a favorable lipophilicity window for medicinal chemistry applications, offering improved organic-phase extractability compared to the more polar 4-bromobutanoic acid (LogP ~1.0) while retaining sufficient aqueous solubility for standard solution-phase transformations . The terminal primary bromide provides a reactive handle for nucleophilic displacement, amination, or cross-coupling reactions, while the carboxylic acid can be elaborated into amides, esters, or reduced to the alcohol. This combination of physicochemical properties and synthetic versatility supports its use in the synthesis of compound libraries where balanced LogP and a primary electrophilic site are design requirements.

Agrochemical Intermediate Synthesis with Steric and Electronic Differentiation

The unique combination of a terminal bromine electrophile, a carboxylic acid anchoring group, and a sterically bulky gem-dimethyl motif makes 4-bromo-3,3-dimethylbutanoic acid a valuable intermediate for agrochemical discovery programs [4]. Patents describing 4-substituted 3,3-dimethyl-butan-2-ones highlight the broader utility of the 3,3-dimethylbutanoic scaffold in plant protection agents, with the bromine atom serving as a synthetic handle for further functionalization [5]. Compared to 2-bromo-3,3-dimethylbutanoic acid, the 4-bromo isomer avoids the α-halo acid's enhanced acidity and potential for unwanted decarboxylation side reactions, providing a more robust intermediate for multi-step agrochemical synthesis.

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